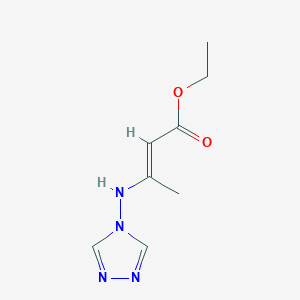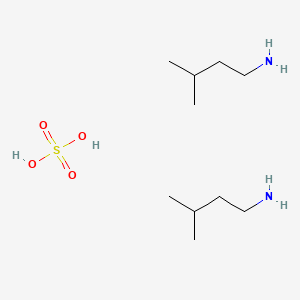
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL is a complex carbohydrate derivative This compound is characterized by multiple acetyl groups attached to a glucopyranosyl moiety, making it a highly acetylated sugar derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL typically involves the acetylation of a glucopyranosyl precursor. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Formation of the corresponding hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of substituted glucopyranosyl derivatives.
Aplicaciones Científicas De Investigación
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its potential role in biological processes and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release active hydroxyl groups, which can then participate in various biochemical pathways. The compound may also interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL ISOTHIOCYANATE
- 2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL CHLORIDE
- 2,3,4,6-TETRA-O-ACETYL-alpha-D-GLUCOPYRANOSYL BROMIDE
Uniqueness
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL is unique due to its specific acetylation pattern and the presence of both tri- and tetra-acetylated glucopyranosyl units. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C26H34O17 |
|---|---|
Peso molecular |
618.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C26H34O17/c1-11(27)34-8-18-21(22(38-14(4)30)19(10-36-18)37-13(3)29)43-26-25(41-17(7)33)24(40-16(6)32)23(39-15(5)31)20(42-26)9-35-12(2)28/h10,18,20-26H,8-9H2,1-7H3/t18-,20-,21-,22-,23-,24+,25-,26+/m1/s1 |
Clave InChI |
HKHFGRYHJSJSEU-HIXUVGTASA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


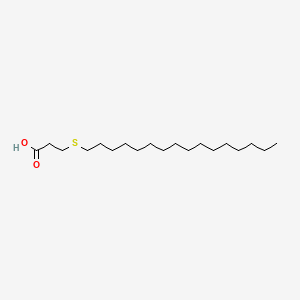
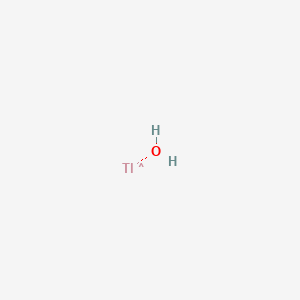
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
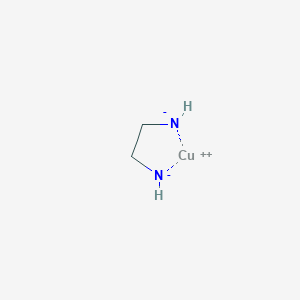
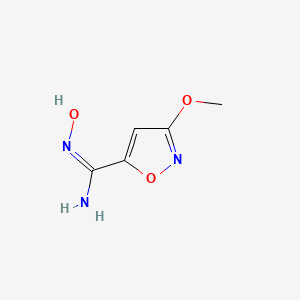
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
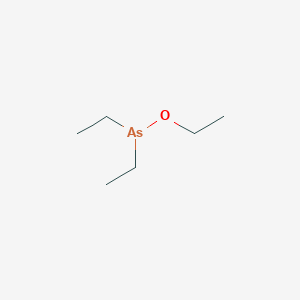
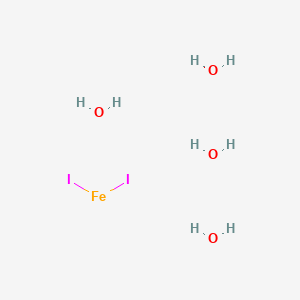
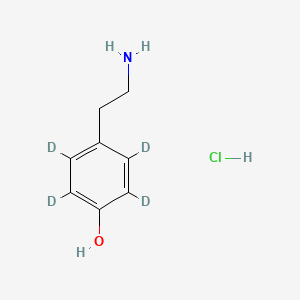
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

